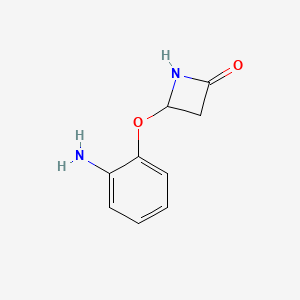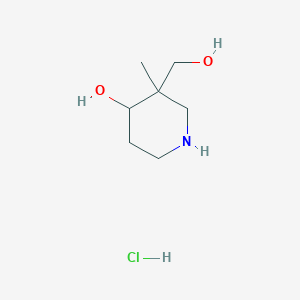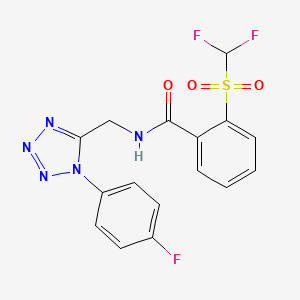
2-((difluoromethyl)sulfonyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-((difluoromethyl)sulfonyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a fluorinated benzamide derivative with potential applications in various fields, including medicinal chemistry and agriculture. The presence of the difluoromethylsulfonyl and tetrazolyl groups suggests that this compound could exhibit unique physical and chemical properties, as well as biological activity.
Synthesis Analysis
The synthesis of related fluorinated benzamide compounds has been explored in the literature. For instance, the preparation of fluorinated sulfinate salts, which can serve as precursors for fluoroalkyl radical generation, has been demonstrated. These salts are used in a silver-catalyzed cascade reaction involving fluoroalkylation, aryl migration, and SO2 extrusion of conjugated N-arylsulfonylated amides . Although the specific synthesis of 2-((difluoromethyl)sulfonyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is not detailed, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of closely related compounds has been determined using X-ray single-crystal diffraction. For example, the crystal structure of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide has been elucidated, revealing its monoclinic space group and specific cell dimensions . This information is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its reactivity and interactions with biological targets.
Chemical Reactions Analysis
Chemical reactions involving similar fluorinated benzamide derivatives have been studied. The Fries rearrangement, a reaction that reorganizes acyl groups on aromatic rings, has been performed under microwave-assisted, catalyst- and solvent-free conditions to synthesize related compounds . This reaction, along with the theoretical studies supporting it, provides insights into the potential reactivity of the 2-((difluoromethyl)sulfonyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzamides are influenced by their molecular structure. The presence of fluorine atoms and sulfonyl groups can affect the compound's density, solubility, and stability. While specific data on 2-((difluoromethyl)sulfonyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is not provided, the properties of structurally similar compounds have been characterized, such as their crystal density and inhibition rate to seedling growth in a preliminary herbicidal activity test . These properties are essential for predicting the behavior of the compound in various environments and its suitability for different applications.
Scientific Research Applications
Synthetic Utility and Chemical Properties
Fluoroalkylative Aryl Migration
Fluorinated sulfinate salts, including difluoroalkyl radicals, demonstrate significant synthetic applications. These compounds serve as precursors in silver-catalyzed cascade reactions involving fluoroalkylation, aryl migration, and SO2 extrusion of conjugated N-arylsulfonylated amides. Such methodologies are crucial for introducing fluorinated motifs into complex molecules, enhancing their chemical and physical properties for various applications (He et al., 2015).
Fluorinated Polyamides
The synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties showcases the integration of fluorinated groups into high-performance materials. These polymers exhibit excellent solubility, thermal stability, and dielectric properties, making them suitable for advanced technological applications (Liu et al., 2013).
Biological and Pharmacological Screening
Antimicrobial and Antiproliferative Activities
The development of fluoro-substituted benzothiazole derivatives comprising sulphonamido quinazolinyl imidazole has been explored for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These compounds' structural features, including fluorine atoms, significantly influence their biological efficacy, demonstrating the potential for novel antimicrobial agents (Patel et al., 2009).
Synthesis and Anticancer Evaluation
The synthesis and in vitro evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxic activities against specific cancer cell lines. These compounds' unique fluorinated structures contribute to their selective toxicity, underscoring the importance of fluorine in designing anticancer drugs (Hutchinson et al., 2001).
Future Directions
The field of difluoromethylation has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . Future research may continue to explore these methods and their applications.
properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O3S/c17-10-5-7-11(8-6-10)24-14(21-22-23-24)9-20-15(25)12-3-1-2-4-13(12)28(26,27)16(18)19/h1-8,16H,9H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYZENBHCNSASU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((difluoromethyl)sulfonyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2544267.png)
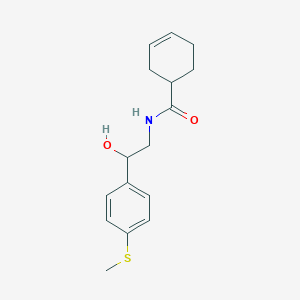
![N-[[4-[4-[Acetyl(methyl)amino]piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2544271.png)
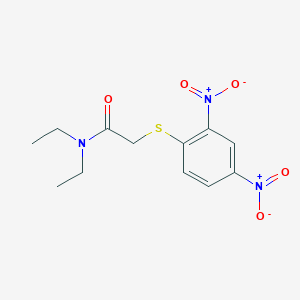
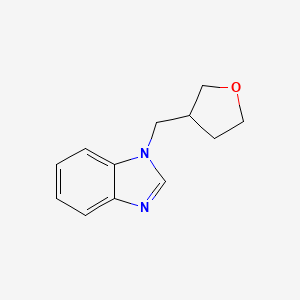
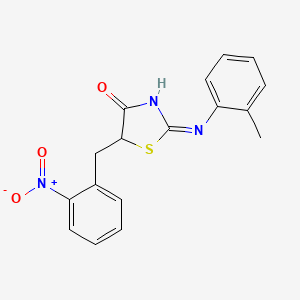
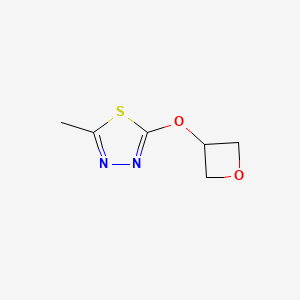
![2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B2544277.png)
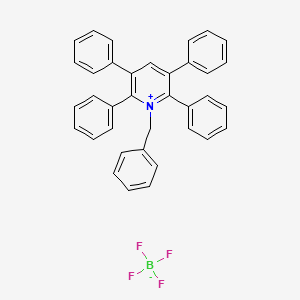
![N-cyclopentyl-6-(4-ethoxyphenyl)-2-(4-propylpiperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2544280.png)
![3-Iodoimidazo[1,2-a]pyrimidine](/img/structure/B2544281.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-3-nitrophenyl)urea](/img/structure/B2544282.png)
